molecular formula C9H12O B2476662 (1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one CAS No. 1821761-32-3

(1S,2R,5S,6R)-Tricyclo[4.2.1.02,5]nonan-3-one

Cat. No. B2476662
CAS RN: 1821761-32-3
M. Wt: 136.194
InChI Key: ALLCQFOCFFLGDR-UTSKPXGSSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Structural Analysis and Reactivity : The compound's structural properties, including repulsion between axial atoms and distortion of cyclohexane chairs, have been studied. These characteristics influence its reactivity and potential applications in chemical synthesis (Weber et al., 2001).

  • Mass Spectrometry Applications : This compound has been identified in studies using mass spectrometry. This technique helps in differentiating regioisomers in certain chemical reactions, showcasing the compound's relevance in analytical chemistry (Audenhove et al., 2010).

  • Synthesis of Novel Compounds : Research has focused on synthesizing novel compounds using this structure as a precursor. This demonstrates its utility in developing new chemicals with potential applications in various fields, such as pharmaceuticals or materials science (Kragol & Mlinarié-Majerski, 1997).

  • Chiroptical Properties and Stereoselective Synthesis : Studies have been conducted on optically active derivatives of this compound, focusing on their synthesis and chiroptical properties. This research is significant for applications in stereochemistry and the development of chiral compounds (Naemura et al., 1989).

  • Conformational Studies : The conformational behavior of derivatives of this compound has been a subject of study, which is crucial for understanding its chemical behavior and potential applications in designing molecules with desired properties (Venkateswaramoorthi et al., 2012).

  • Stereoselective Reactions and Enantiomer Resolution : Research has also been focused on the synthesis of enantiomerically pure derivatives and their resolution, highlighting the compound's role in stereoselective synthesis and enantiomer separation, which are vital in pharmaceutical chemistry (Bieliu̅nas et al., 2013).

  • Solid Phase Synthesis Applications : The compound's derivatives have been used in solid phase synthesis methodologies, illustrating its utility in facilitating the construction of compound libraries for biological assays (Swayze, 1997).

  • Ring Opening and Rearrangement Reactions : Its derivatives have been used to study ring-opening and rearrangement reactions, which are fundamental in organic synthesis and the development of new synthetic methodologies (Braun et al., 2007).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and disposal methods .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound. This could be based on its properties, its current uses, or gaps in the current research .

properties

IUPAC Name

(1S,2R,5S,6R)-tricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h5-7,9H,1-4H2/t5-,6+,7+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLCQFOCFFLGDR-UTSKPXGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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